N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a hydroxyethyl group, a methoxy group, and a sulfonylamino group

準備方法

The synthesis of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves multiple stepsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

化学反応の分析

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide as an anticancer agent.

Case Studies

- MDA-MB-231 Cell Line : The compound was tested on the MDA-MB-231 breast cancer cell line, where significant apoptosis was observed, with a 22-fold increase in annexin V-FITC positivity compared to controls .

Antimicrobial Properties

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide also exhibits antimicrobial activity. The sulfonamide moiety is known for its ability to interfere with bacterial growth.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes extends beyond cancer and bacteria. It has been investigated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase.

Therapeutic Implications

Inhibitors of α-glucosidase are important in managing diabetes by delaying carbohydrate absorption. Some derivatives of benzenesulfonamide have shown promising results in lowering blood glucose levels in diabetic models, comparable to established medications like glibenclamide .

Other Therapeutic Areas

Beyond cancer and antimicrobial applications, research is ongoing into the use of this compound for other conditions:

- Diabetes Management : As mentioned, derivatives have shown hypoglycemic activity.

- Neurological Disorders : Potential applications in conditions like Alzheimer's disease due to acetylcholinesterase inhibition.

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Line | IC50/Effectiveness |

|---|---|---|

| Anticancer | Carbonic Anhydrase IX | 10.93 - 25.06 nM |

| Apoptosis Induction | MDA-MB-231 | 22-fold increase |

| Antimicrobial | Bacterial Carbonic Anhydrases | Effective against various strains |

| Diabetes Management | α-glucosidase | Comparable to glibenclamide |

Table 2: Comparative Efficacy of Derivatives

| Compound Name | Target Activity | Observed Effect |

|---|---|---|

| N-(2-hydroxyethyl)-... | Anticancer | Significant apoptosis |

| Derivative A (e.g., 4e) | Antimicrobial | Reduced bacterial growth |

| Derivative B (e.g., thiazole variant) | Diabetes management | Hypoglycemic activity |

作用機序

The mechanism of action of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and sulfonylamino groups play a crucial role in its binding to target molecules, leading to the modulation of biological activities. The exact pathways involved depend on the specific application and target .

類似化合物との比較

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide can be compared with similar compounds such as N-[(2-fluorophenyl)methyl]-2-[(2S,3R,6R)-2-(hydroxymethyl)-3-[(4-methylphenyl)sulfonylamino]-3,6-dihydro-2H-pyran-6-yl]acetamide and 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide. These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of hydroxyethyl, methoxy, and sulfonylamino groups, which confer distinct chemical and biological properties .

生物活性

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide, a compound with a complex structure, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

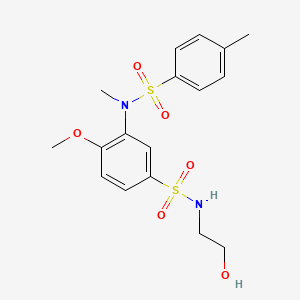

The compound is characterized by the following structural formula:

It features a sulfonamide group, which is known for its role in various biological processes. The presence of the hydroxyethyl and methoxy groups contributes to its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 368.46 g/mol |

| CAS Number | 867042-59-9 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide primarily stems from its interaction with specific biological targets. It exhibits antimicrobial , anti-inflammatory , and antitumor properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. For instance, studies have shown its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections.

Case Study: Antimicrobial Efficacy

In a controlled study involving bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These results indicate strong antimicrobial potential compared to standard antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This suggests a mechanism by which it may reduce inflammation in various disease models.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |

| Antitumor | Induces apoptosis in cancer cell lines |

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is rapidly absorbed upon administration, with peak plasma concentrations achieved within 1-2 hours. It undergoes extensive metabolism primarily in the liver, yielding several metabolites that may contribute to its overall pharmacological effects.

Toxicology Profile

Toxicological assessments reveal that while the compound shows promise in therapeutic applications, it also poses certain risks. Acute toxicity studies have classified it as harmful if swallowed (H302) and noted skin irritation potential (H315) . Long-term exposure studies are necessary to fully understand its safety profile.

特性

IUPAC Name |

N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6S2/c1-13-4-6-14(7-5-13)27(23,24)19(2)16-12-15(8-9-17(16)25-3)26(21,22)18-10-11-20/h4-9,12,18,20H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKQCXUQBYNAAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCCO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。